2-{[1-(2-benzoylbenzoyl)piperidin-3-yl]oxy}-5-chloropyrimidine
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Overview
Description
2-{[1-(2-benzoylbenzoyl)piperidin-3-yl]oxy}-5-chloropyrimidine is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound features a benzoylphenyl group, a chloropyrimidinyl group, and a piperidinyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-benzoylbenzoyl)piperidin-3-yl]oxy}-5-chloropyrimidine typically involves multi-step organic reactions. A possible synthetic route might include:
Formation of the Benzoylphenyl Intermediate: This could involve the Friedel-Crafts acylation of benzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Synthesis of the Chloropyrimidinyl Intermediate: This might involve the chlorination of pyrimidine using reagents like phosphorus oxychloride.
Coupling Reactions: The final step could involve coupling the benzoylphenyl and chloropyrimidinyl intermediates with a piperidinyl group using a suitable coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2-benzoylbenzoyl)piperidin-3-yl]oxy}-5-chloropyrimidine may undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 2-{[1-(2-benzoylbenzoyl)piperidin-3-yl]oxy}-5-chloropyrimidine could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biology, this compound might be studied for its potential biological activity, such as enzyme inhibition or receptor binding, which could lead to the development of new pharmaceuticals.
Medicine
In medicine, this compound could be investigated for its therapeutic potential in treating diseases or conditions, possibly as an anti-inflammatory or anticancer agent.
Industry
In industry, this compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[1-(2-benzoylbenzoyl)piperidin-3-yl]oxy}-5-chloropyrimidine would depend on its specific interactions with molecular targets. This could involve binding to specific enzymes or receptors, leading to changes in cellular signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-{[1-(2-benzoylbenzoyl)piperidin-3-yl]oxy}-5-chloropyrimidine: Unique due to its specific combination of functional groups.
(2-Benzoylphenyl)(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone: Similar structure but with an ethanone group instead of methanone.
(2-Benzoylphenyl)(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)propanone: Similar structure but with a propanone group instead of methanone.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
[2-[3-(5-chloropyrimidin-2-yl)oxypiperidine-1-carbonyl]phenyl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O3/c24-17-13-25-23(26-14-17)30-18-9-6-12-27(15-18)22(29)20-11-5-4-10-19(20)21(28)16-7-2-1-3-8-16/h1-5,7-8,10-11,13-14,18H,6,9,12,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLVTTNGMZCGLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3)OC4=NC=C(C=N4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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